N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide
Description
N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with chloro and azetidine groups, and a trifluoromethyl group
Properties
IUPAC Name |
N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N4O/c10-7-6(16-4-18)8(15-3-14-7)17-1-5(2-17)9(11,12)13/h3-5H,1-2H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONGOCQAHZECKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C(=NC=N2)Cl)NC=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is usually achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Azetidine Ring Formation: The azetidine ring can be introduced via a cyclization reaction involving a suitable amine and a halogenated precursor.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under catalytic conditions.
Formamide Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The formamide group can be oxidized to a carboxylic acid or reduced to an amine.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry
In chemistry, N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals. Its stability and reactivity profile make it suitable for applications where robust chemical performance is needed.
Mechanism of Action
The mechanism of action of N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the azetidine ring can modulate its pharmacokinetic properties. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]acetamide
- N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]methanamine
Uniqueness
Compared to similar compounds, N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide is unique due to its formamide group, which can participate in hydrogen bonding and other interactions, enhancing its versatility in chemical synthesis and biological applications. The presence of the trifluoromethyl group also imparts unique electronic properties, making it distinct in its reactivity and stability profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
